1-[(difluoromethyl)sulfanyl]-4-fluorobenzene

Medicinal Chemistry Drug Design Pharmacokinetics

1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene (CAS 153698-34-1) is a fluorinated aromatic compound with the molecular formula C7H5F3S and a molecular weight of 178.18 g/mol. It features a difluoromethylthio (-SCF2H) group and a fluorine atom (-F) substituted at the para position of a benzene ring.

Molecular Formula C7H5F3S
Molecular Weight 178.18 g/mol
CAS No. 153698-34-1
Cat. No. B6618086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(difluoromethyl)sulfanyl]-4-fluorobenzene
CAS153698-34-1
Molecular FormulaC7H5F3S
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)SC(F)F
InChIInChI=1S/C7H5F3S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
InChIKeyGUMLVALGNHCDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene (CAS 153698-34-1): Product Identification and Physicochemical Profile


1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene (CAS 153698-34-1) is a fluorinated aromatic compound with the molecular formula C7H5F3S and a molecular weight of 178.18 g/mol [1]. It features a difluoromethylthio (-SCF2H) group and a fluorine atom (-F) substituted at the para position of a benzene ring [2]. The compound exhibits a calculated LogP value of 3.14 and a predicted boiling point of 202.7 ± 30.0 °C . Its hazard classification includes Flammable Liquid Category 3 (H226), Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity Single Exposure Category 3 (H335) [3].

Why In-Class Substitution of 1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene (CAS 153698-34-1) Fails Without Rigorous Comparative Evaluation


The difluoromethylthio (-SCF2H) moiety and the specific para-fluoro substitution pattern of 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene create a unique physicochemical profile that cannot be replicated by generic substitutions. Its Hansch lipophilicity parameter (π = 0.68) is substantially lower than that of the trifluoromethylthio (-SCF3) analog (π = 1.44) [1]. This 53% reduction in lipophilicity directly impacts membrane permeability and metabolic stability, making the compound a critical tool for fine-tuning drug-like properties. Furthermore, the electron-withdrawing capacity and hydrogen-bond donor potential of the -SCF2H group differ fundamentally from both the -SCF3 group and other fluorinated motifs, directly influencing binding selectivity and metabolic lability [2]. Even a positional isomer, such as 1-(difluoromethylsulfanyl)-3-fluorobenzene (CAS 1955490-61-5), can exhibit altered electronic distribution and, consequently, different reactivity in downstream functionalization and biological interactions. These quantifiable differences underscore the necessity for direct, data-driven selection rather than generic substitution.

Quantitative Differentiation of 1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene (CAS 153698-34-1) from Key Analogs


Lipophilicity Modulation: 53% Lower Hansch Parameter vs. Trifluoromethylthio (-SCF3) Analog

The Hansch lipophilicity parameter (π) of the -SCF2H group in 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene is 0.68, which is 53% lower than the π value of 1.44 for the analogous -SCF3 group found in 4-fluorophenyl trifluoromethyl sulphide (CAS 940-76-1) [1]. This dramatic difference in a fundamental physicochemical property, resulting from a subtle structural change (CF2H vs. CF3), provides a quantifiable basis for selecting the -SCF2H compound when reduced lipophilicity is desired to optimize a lead compound's pharmacokinetic profile [1].

Medicinal Chemistry Drug Design Pharmacokinetics

LogP Comparison: -8.5% Lower LogP than the -SCF3 Analog for Enhanced Aqueous Solubility

The calculated LogP for 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene is 3.14 . This value is 8.5% lower than the LogP of 3.44 for the -SCF3 analog, 4-fluorophenyl trifluoromethyl sulphide (CAS 940-76-1) [1]. This difference in partition coefficient aligns with the Hansch parameter data and translates to a measurable increase in predicted aqueous solubility, a key factor in formulation and in vivo performance.

Physicochemical Property ADME Drug Development

LogP Comparison vs. Unsubstituted Phenyl -SCF2H Analog: +4.6% Higher LogP Due to para-Fluoro Substitution

1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene (LogP = 3.14) exhibits a 4.6% higher LogP compared to its unsubstituted phenyl analog, [(difluoromethyl)thio]benzene (CAS 1535-67-7), which has a LogP of 3.00 . This increase is attributable to the addition of the para-fluoro substituent, which enhances lipophilicity without the extreme shift caused by the -SCF3 group. This demonstrates the compound's ability to provide fine-grained modulation of physicochemical properties.

Structure-Activity Relationship Physicochemical Property Medicinal Chemistry

Hydrogen-Bond Donor Capacity: Class-Level Differentiation from -SCF3 Enabling Altered Target Binding

Unlike the -SCF3 group, which lacks an acidic proton, the -SCF2H group present in 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene can act as a weak hydrogen-bond donor [1]. This property allows the compound to engage in specific intermolecular interactions with biological targets, such as enzyme active sites, which are inaccessible to its -SCF3 counterpart. This is a critical differentiator for improving binding selectivity and affinity, a factor that cannot be replicated by the more lipophilic but non-hydrogen-bonding -SCF3 group.

Medicinal Chemistry Molecular Recognition Drug-Target Interactions

Electron-Withdrawing Capacity: Quantified Differences in Substituent Constants vs. -SCF3

The -SCF3 group is a strong electron-withdrawing group, characterized by Hammett constants of σm = 0.40 and σp = 0.50 [1]. In contrast, the -SCF2H group in the target compound is significantly less electron-withdrawing [2]. This difference in electronic influence directly affects the reactivity of the aromatic ring, altering both the rates and outcomes of subsequent chemical transformations (e.g., electrophilic aromatic substitution, cross-coupling reactions) and modulating the electronic properties of the molecule in a biological context.

Physical Organic Chemistry Reactivity Electronic Effects

Primary Application Scenarios for 1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene (CAS 153698-34-1) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Precise Lipophilicity Tuning

1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene is optimally deployed in medicinal chemistry programs where a lead candidate suffers from excessive lipophilicity (e.g., LogP > 5) leading to poor solubility or high metabolic clearance. Replacing an existing -SCF3 moiety with the target compound's -SCF2H group can lower the Hansch parameter from 1.44 to 0.68 [1] and reduce LogP from ~3.44 to ~3.14 [2], quantifiably improving aqueous solubility and potentially reducing off-target binding. This scenario is directly supported by the lipophilicity and LogP differentiation evidence.

Drug Discovery: Enhancing Target Binding Selectivity via Hydrogen Bonding

When a biological target structure (e.g., from X-ray crystallography) reveals a hydrogen-bond acceptor in the binding pocket, the target compound's -SCF2H group, which can act as a weak hydrogen-bond donor [3], offers a direct advantage over its -SCF3 analog. This property can be leveraged to improve binding affinity and selectivity, making the compound a strategic choice in structure-based drug design campaigns where a specific, directional interaction is desired.

SAR Studies: Investigating Incremental Fluorination Effects

For structure-activity relationship (SAR) investigations, 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene serves as a precise tool. Its LogP of 3.14 provides a 4.6% increase in lipophilicity over the parent [(difluoromethyl)thio]benzene (LogP = 3.00) , offering a smaller, more controlled step than the large 53% increase associated with moving to the -SCF3 analog [1]. This allows medicinal chemists to systematically probe the impact of incremental fluorination on potency, ADME properties, and off-target activity.

Synthetic Chemistry: Building Block for Modulating Electronic Reactivity

The compound's para-fluoro substitution and the less electron-withdrawing -SCF2H group (relative to -SCF3) [3] provide a unique electronic environment. This makes it a valuable building block for synthesizing more complex molecules where a specific electronic profile is required for downstream transformations, such as regioselective cross-coupling reactions or the installation of additional functional groups. The moderated electron-withdrawing capacity can prevent unwanted side reactions that might occur with a more strongly deactivating -SCF3 group.

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